molecular formula C24H23NO2 B1159754 [4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone

[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B1159754
M. Wt: 366.5 g/mol
InChI Key: DFIOKCGWOUDFRF-YGYNLGCDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 018 4-hydroxyindole metabolite-d9 involves the incorporation of deuterium atoms into the parent compound, JWH 018 4-hydroxyindole metabolite. The process typically includes:

    Deuterium Exchange Reactions: Utilizing deuterated reagents to replace hydrogen atoms with deuterium.

    Hydroxylation: Introducing a hydroxyl group at the indole ring.

Industrial Production Methods

Industrial production of JWH 018 4-hydroxyindole metabolite-d9 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuterium Exchange: Using deuterated solvents and reagents to achieve high deuterium incorporation.

    Purification: Employing chromatographic techniques to isolate the desired deuterated metabolite with high purity.

Chemical Reactions Analysis

Types of Reactions

JWH 018 4-hydroxyindole metabolite-d9 undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group.

    Substitution: Replacement of functional groups on the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound.

Scientific Research Applications

JWH 018 4-hydroxyindole metabolite-d9 is primarily used in scientific research for:

Mechanism of Action

The mechanism of action of JWH 018 4-hydroxyindole metabolite-d9 involves its role as a metabolite of JWH 018, which is a mildly selective agonist of the peripheral cannabinoid receptor. In biological systems, this metabolite is almost completely glucuronidated, facilitating its excretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH 018 4-hydroxyindole metabolite-d9 is unique due to its high deuterium content, which enhances its stability and makes it an ideal internal standard for analytical applications. Its deuterated nature also allows for more precise quantification in mass spectrometry compared to non-deuterated analogs .

Properties

Molecular Formula

C24H23NO2

Molecular Weight

366.5 g/mol

IUPAC Name

[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-20(23-21(25)13-8-14-22(23)26)24(27)19-12-7-10-17-9-4-5-11-18(17)19/h4-5,7-14,16,26H,2-3,6,15H2,1H3/i1D3,2D2,3D2,6D2

InChI Key

DFIOKCGWOUDFRF-YGYNLGCDSA-N

SMILES

CCCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43

Synonyms

(4-hydroxy-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indol-3-yl)(naphthalen-1-yl)-methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 3
Reactant of Route 3
[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 4
Reactant of Route 4
[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 5
[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 6
[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone

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